molecular formula C18H16FN3O2 B7131638 N-(3-fluoro-4-methylphenyl)-3-(4-oxo-3H-quinazolin-2-yl)propanamide

N-(3-fluoro-4-methylphenyl)-3-(4-oxo-3H-quinazolin-2-yl)propanamide

Cat. No.: B7131638
M. Wt: 325.3 g/mol
InChI Key: GKEUOKZFYZGFGU-UHFFFAOYSA-N
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Description

N-(3-fluoro-4-methylphenyl)-3-(4-oxo-3H-quinazolin-2-yl)propanamide is a synthetic organic compound that belongs to the class of quinazolinone derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Properties

IUPAC Name

N-(3-fluoro-4-methylphenyl)-3-(4-oxo-3H-quinazolin-2-yl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16FN3O2/c1-11-6-7-12(10-14(11)19)20-17(23)9-8-16-21-15-5-3-2-4-13(15)18(24)22-16/h2-7,10H,8-9H2,1H3,(H,20,23)(H,21,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKEUOKZFYZGFGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CCC2=NC3=CC=CC=C3C(=O)N2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16FN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-fluoro-4-methylphenyl)-3-(4-oxo-3H-quinazolin-2-yl)propanamide typically involves the following steps:

    Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.

    Introduction of the Propanamide Side Chain: The propanamide side chain can be introduced via a coupling reaction between the quinazolinone core and a suitable propanoic acid derivative, often using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

    Fluorination and Methylation:

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. This often includes the use of continuous flow reactors, greener solvents, and catalytic processes to enhance yield and reduce waste.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the phenyl ring, leading to the formation of carboxylic acid derivatives.

    Reduction: Reduction of the quinazolinone core can yield dihydroquinazolinone derivatives, which may exhibit different biological activities.

    Substitution: The fluoro and methyl groups on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions under basic conditions.

Major Products

    Oxidation: Carboxylic acid derivatives.

    Reduction: Dihydroquinazolinone derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological macromolecules and potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of cancer, due to its ability to inhibit certain enzymes and signaling pathways.

    Industry: Used in the development of new materials and as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of N-(3-fluoro-4-methylphenyl)-3-(4-oxo-3H-quinazolin-2-yl)propanamide involves its interaction with specific molecular targets, such as enzymes and receptors. It may inhibit the activity of certain kinases or other enzymes involved in cell signaling pathways, leading to the modulation of cellular processes such as proliferation, apoptosis, and differentiation.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-chloro-4-methylphenyl)-3-(4-oxo-3H-quinazolin-2-yl)propanamide
  • N-(3-fluoro-4-ethylphenyl)-3-(4-oxo-3H-quinazolin-2-yl)propanamide
  • N-(3-fluoro-4-methylphenyl)-3-(4-oxo-3H-quinazolin-2-yl)butanamide

Uniqueness

N-(3-fluoro-4-methylphenyl)-3-(4-oxo-3H-quinazolin-2-yl)propanamide is unique due to the specific combination of the fluoro and methyl groups on the phenyl ring, which can significantly influence its biological activity and selectivity. This compound’s distinct structural features may confer advantages in terms of potency, selectivity, and pharmacokinetic properties compared to its analogs.

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